molecular formula C13H17NO3 B14917562 n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide

n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide

Cat. No.: B14917562
M. Wt: 235.28 g/mol
InChI Key: SENRWNZMEUUNGF-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide (CAS 1011171-46-2) is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It features a benzodioxane core, a structure of significant interest in medicinal chemistry. For instance, research has identified related 2,3-dihydrobenzo[b][1,4]dioxine derivatives as inhibitors of the PARP1 enzyme, a well-established target in anticancer drug development . Furthermore, the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide scaffold has been the subject of structure-directed optimization programs to create selective ROR1 inhibitors for cancer therapy . The butyramide functional group in its structure is a key pharmacophore found in various bioactive molecules. This combination of a privileged heterocyclic scaffold and an amide moiety makes this compound a valuable intermediate for researchers in drug discovery. Its primary applications include serving as a building block for the synthesis of novel compounds, use in hit-to-lead optimization campaigns, and as a reference standard in analytical and biochemical studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butanamide

InChI

InChI=1S/C13H17NO3/c1-2-5-13(15)14-8-10-9-16-11-6-3-4-7-12(11)17-10/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,15)

InChI Key

SENRWNZMEUUNGF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1COC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Alkylation of Dihydroxybenzoic Acid Derivatives

Procedure :

  • Esterification : 2,3-Dihydroxybenzoic acid is treated with methanol and concentrated H₂SO₄ under reflux to yield methyl 2,3-dihydroxybenzoate.
  • Cyclization : The methyl ester undergoes alkylation with 1,2-dibromoethane in the presence of K₂CO₃, forming the 1,4-benzodioxin ring.
  • Hydrolysis : The ester is saponified using LiOH to produce 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid.

Key Data :

Step Reagents Conditions Yield
1 MeOH, H₂SO₄ Reflux, 6 hr 85%
2 1,2-Dibromoethane, K₂CO₃ DMF, 80°C, 12 hr 72%
3 LiOH, H₂O/THF RT, 4 hr 90%

Optimization : Microwave-assisted cyclization reduces reaction time to 2 hr with comparable yields.

Introduction of the methyl group at the 2-position is achieved via nucleophilic substitution or alkylation.

Bromoethanone Intermediate

Procedure :

  • Bromination : 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde is treated with PBr₃ to form 2-bromo-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one.
  • Reduction : The ketone is reduced using NaBH₄ in ethanol to yield (2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Key Data :

Step Reagents Conditions Yield
1 PBr₃, CH₂Cl₂ 0°C → RT, 3 hr 68%
2 NaBH₄, EtOH RT, 2 hr 82%

Amide Bond Formation

The butyramide moiety is introduced via coupling reactions.

Mixed-Anhydride Method

Procedure :

  • Activation : Butyric acid is treated with ethyl chloroformate and N-methylmorpholine to form the mixed anhydride.
  • Amination : The anhydride reacts with (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine in THF at 0°C → RT.

Key Data :

Step Reagents Conditions Yield
1 Ethyl chloroformate, NMM THF, 0°C, 1 hr -
2 Amine, THF 0°C → RT, 6 hr 75%

Carbodiimide-Mediated Coupling

Procedure :

  • Activation : Butyric acid is activated with EDC and HOBt in DMF.
  • Coupling : Reaction with (2,3-dihydrobenzo[b]dioxin-2-yl)methanamine at RT for 12 hr.

Key Data :

Reagents Conditions Yield
EDC, HOBt, DMF RT, 12 hr 88%

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel chromatography (hexane:EtOAc = 3:1) removes unreacted starting materials.
  • Reverse-phase HPLC (C18 column, MeCN:H₂O = 70:30) achieves >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, ArH), 4.25 (s, 2H, OCH₂O), 3.45 (t, 2H, CH₂NH), 2.20 (t, 2H, COCH₂), 1.65 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
  • MS (ESI+) : m/z 264.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Mixed-Anhydride Amide coupling 75 95 Moderate
EDC/HOBt Amide coupling 88 98 High
Microwave-assisted Cyclization 78 97 High

Challenges and Optimization

  • Low Yields in Cyclization : Use of phase-transfer catalysts (e.g., TBAB) improves alkylation efficiency.
  • Racemization : Chiral amines require low-temperature coupling to retain enantiopurity.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Patents describe telescoped processes combining cyclization and amidation in flow reactors, reducing processing time by 40%.
  • Green Chemistry : Subcritical water extraction replaces DMF in coupling steps, aligning with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Notes References
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide (Target) Hypothetical: ~C₁₃H₁₇NO₃ ~235 (estimated) - Benzodioxin core
- Butyramide group
Research interest (inferred) N/A
12-(((2S,3S)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) dodecanedioate C₆₂H₆₃O₂₂ 1158.1 - Chroman-4-one
- Methoxyphenol
- Long aliphatic chain (C12)
Antioxidant or neuroprotective potential; 26% synthetic yield
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 - Pyridin-3-amine
- Dimethylaminomethylphenyl group
Research use (unvalidated for medical applications)
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide C₁₅H₂₂N₂O₃ 278.35 - Chiral (S)-configuration
- Amino and methyl substituents
Available commercially (CymitQuimica); ≥95% purity
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] C₄₀H₃₂Cl₃N₆O₈ 854.1 (estimated) - Bis(azo) linkage
- Chloro and methoxy groups
Likely industrial dye/pigment

Key Comparative Insights

Molecular Complexity and Functional Diversity
  • Target Compound vs. Chroman Derivative (): The chroman-containing analog (1158.1 g/mol) is significantly larger and more complex due to its fused chroman-4-one ring and methoxyphenol substituents. These groups may enhance antioxidant activity, as chroman derivatives are known for radical-scavenging properties. However, its low synthetic yield (26%) suggests challenges in scalability compared to simpler analogs.
  • Target Compound vs. Pyridin-3-amine Derivative (): The pyridin-3-amine analog (391.46 g/mol) introduces a nitrogen-rich aromatic system, which could improve binding to receptors or enzymes. The dimethylaminomethyl group may enhance solubility, a critical factor in drug development.
  • Target Compound vs. Chiral Butyramide () : The chiral analog (278.35 g/mol) demonstrates the impact of stereochemistry and alkyl substituents. The (S)-configuration and 3,N-dimethyl groups likely alter metabolic stability and target selectivity compared to the primary amide in the target compound.
  • Target Compound vs. Azo Dye Derivative () : The azo-based compound (854.1 g/mol) diverges entirely in application, emphasizing industrial over biomedical uses. Its chloro and methoxy substituents enhance UV stability but introduce toxicity concerns.

Biological Activity

n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and neuropharmacological effects.

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 5423-98-3

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antibacterial properties. A study focusing on related compounds showed promising results against Staphylococcus aureus, suggesting that modifications to the benzodioxin structure can enhance antibacterial efficacy. The mechanism of action appears to involve the inhibition of bacterial peptide deformylase (PDF), a crucial enzyme for bacterial growth and survival .

2. Anticancer Properties

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Preliminary studies have indicated that benzodioxin derivatives can induce apoptosis in various cancer cell lines. Specifically, compounds with similar scaffolds have been shown to inhibit cell proliferation and promote programmed cell death through mitochondrial pathways .

3. Neuropharmacological Effects

This compound has been identified as a potential antagonist at alpha-2C adrenergic receptors. This receptor activity suggests possible applications in treating conditions related to the central nervous system (CNS), including anxiety and depression disorders. The modulation of adrenergic signaling may lead to therapeutic effects in CNS-related diseases .

Case Studies

A variety of case studies have documented the effects of similar compounds:

  • Antibacterial Efficacy : A derivative was tested against clinical isolates of Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL, significantly lower than traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound could reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of exposure .

Mechanistic Insights

The biological mechanisms of action include:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound inhibit PDF activity, leading to bacterial cell death.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and ROS generation.

Data Tables

Activity TypeTarget Organism/Cell TypeMIC (µg/mL)IC50 (µM)Reference
AntibacterialStaphylococcus aureus8-
AnticancerBreast Cancer Cells-10
NeuropharmacologicalAlpha-2C Adrenergic Receptors--

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